molecular formula C14H20BrNO B8654650 2-Bromo-N-(2,6-diisopropylphenyl)acetamide CAS No. 135650-07-6

2-Bromo-N-(2,6-diisopropylphenyl)acetamide

Cat. No.: B8654650
CAS No.: 135650-07-6
M. Wt: 298.22 g/mol
InChI Key: QEEKMSCHFGAGCI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-diisopropylphenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom attached to the acetamide group, along with two isopropyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide typically involves the bromination of a precursor compound. One common method involves the reaction of 2,6-diisopropylphenylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-diisopropylphenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide compound, while oxidation may result in the formation of a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-N-(2,6-diisopropylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-: Lacks the bromine atom, leading to different reactivity and applications.

    Acetamide, N-[2,6-dimethylphenyl]-2-bromo-: Similar structure but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.

Uniqueness

2-Bromo-N-(2,6-diisopropylphenyl)acetamide is unique due to the presence of both isopropyl groups and a bromine atom, which confer distinct reactivity and potential applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

135650-07-6

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H20BrNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17)

InChI Key

QEEKMSCHFGAGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-diisopropylaniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
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Synthesis routes and methods II

Procedure details

To a well-stirred ice-cooled mixture of 2,6-diisopropylaniline (10.0 g, 0.056 mol) in acetone (25 mL) and water (25 mL) and sodium acetate trihydrate (15.3 g, 0.112 mol), bromoacetyl bromide (17.0 g, 0.084 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is diluted with water (100 mL), the product filtered, washed with cold water, sodium bicarbonate solution, water, and finally with hexane. The product is dried in a vacuum at 40° C. to afford 14.5 g of the title compound as a white solid; mp I70° C.
[Compound]
Name
ice
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10 g
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15.3 g
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17 g
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25 mL
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25 mL
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Bromoacetyl bromide (17.0 g, 84.6 mmol) was added dropwise to a well-stirred ice cold solution of 2,6-diisopropylaniline (10.0 g, 56.4 mmol) in acetone (25 mL) and water (25 mL) containing sodium acetate (15.3 g, 112.8 mmol). The reaction mixture was stirred at room temperature for an hour and then diluted with water (100 mL). The product was filtered and washed with cold water, saturated sodium, bicarbonate, again with water, and finally with hexane. It was dried in a vacuum at 40° C. to yield 14.5 g (86%) of title compound as a white solid 1H NMR was consistent with the title compound.
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17 g
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0 (± 1) mol
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10 g
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25 mL
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25 mL
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15.3 g
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100 mL
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solvent
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Yield
86%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

1-(3′-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (WSC) (2.1 g, 11 mmols) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmols) were added to an N,N-dimethylformamide (DMF) (30 ml) solution of 2,6-diisopropylaniline (1.97 g, 10 mmols) and bromoacetic acid (2.08 g, 15 mmols), and stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, an aqueous saturated solution of sodium hydrogencarbonate and saturated saline in that order, and dried with anhydrous magnesium sulfate, and the solvent was evaporated. Then, the residue was purified through silica gel column chromatography (developer: hexane/acetone=5/1), and the resulting crystals were recrystallized from ether-hexane to obtain 1.26 g (42%) of 2-bromo-N-(2,6-diisopropylphenyl)acetamide as colorless needle-like crystals.
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2.1 g
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1.49 g
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1.97 g
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2.08 g
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reactant
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30 mL
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